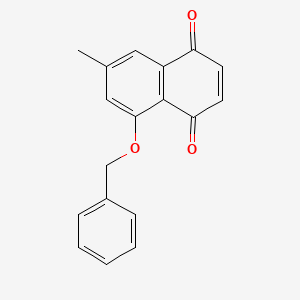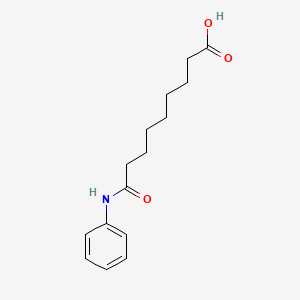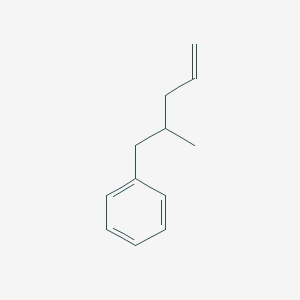
(2-Methylpent-4-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpent-4-en-1-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a (2-methylpent-4-en-1-yl) group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
(2-Methylpent-4-en-1-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (2-methylpent-4-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(2-Methylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.
Reduction: Hydrogenation of the double bond in the (2-methylpent-4-en-1-yl) group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas (H2) atmosphere.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
科学的研究の応用
(2-Methylpent-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methylpent-4-en-1-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The intermediate then loses a proton to regenerate the aromatic system.
類似化合物との比較
Similar Compounds
(4-Methyl-3-penten-1-yl)benzene: Another derivative of benzene with a similar structure but different positioning of the double bond and methyl group.
(2-Methylpent-2-en-3-yl)benzene: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
(2-Methylpent-4-en-1-yl)benzene is unique due to its specific structural configuration, which influences its reactivity and potential applications. The position of the double bond and the methyl group in the (2-methylpent-4-en-1-yl) side chain can significantly affect the compound’s chemical behavior and interactions.
特性
CAS番号 |
78167-61-0 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
2-methylpent-4-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
InChIキー |
LYYVKHFLMSIVKE-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


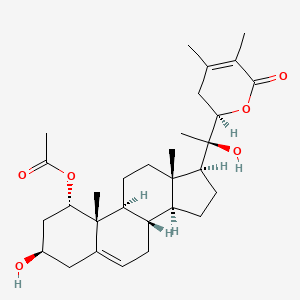
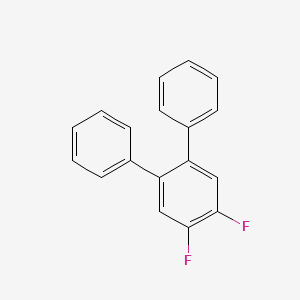
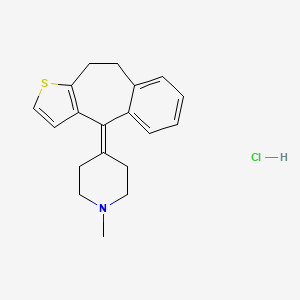


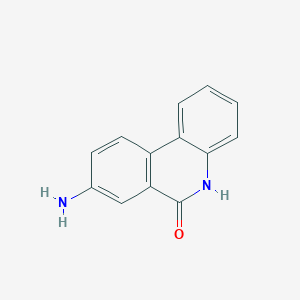
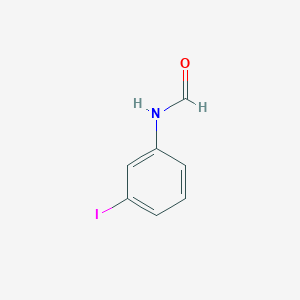
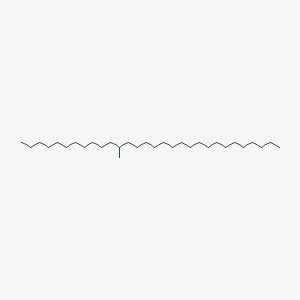

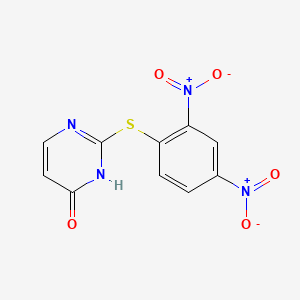
![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
